Hispidulin is known to have various activities in the Central Nervous System (CNS) . The synthetic approaches to synthesizing hispidulin have been improved to increase feasibility and overall yields . The new synthetic scheme developed for synthesizing hispidulin has an improved overall yield as well as more concise reaction steps compared to previous methods . The overall applicability of this synthesis approach is demonstrated by the ability to generate 6-OMe-containing hispidulin derivatives as novel chemical entities to explore their biological functions .
Hispidulin has shown promising biological effects, particularly in the field of anticancer research . It has significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . Hispidulin has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways .
Hispidulin is a flavonoid obtained from S. plebeia and has several pharmacological activities such as antioxidative, anti-inflammatory .
Hispidulin has shown anti-proliferative and anti-migratory activities on human melanoma A2058 cells . It selectively decreased the cell viability of A2058 cells in a dose- and time-dependent manner . Hispidulin induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . Hispidulin was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival . Moreover, hispidulin promoted reactive oxygen species generation in cells and suppressed cell migration through downregulated matrix metalloproteinase-2 expression .
Hispidulin has been found to decrease the P. gingivalis LPS-Induced Expression of ICAM-1 in Endothelial Cells . This suggests that hispidulin could have potential anti-inflammatory applications, particularly in conditions related to endothelial inflammation .
Hispidulin has shown anti-metastatic activities on human melanoma A2058 cells . It selectively decreased the cell viability of A2058 cells in a dose- and time-dependent manner . Hispidulin induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . Hispidulin was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival . Moreover, hispidulin promoted reactive oxygen species generation in cells and suppressed cell migration through downregulated matrix metalloproteinase-2 expression .
Hispidulin has various pharmacological benefits, such as anti-tumor . It has shown promising biological effects, particularly in the field of anticancer research . The main objective of this study is to investigate the anticancer properties of hispidulin and gain insight into its mechanistic targets in cancer cells .
Hispidulin, chemically known as 4',5,7-trihydroxy-6-methoxyflavone, is a naturally occurring flavonoid primarily isolated from Salvia triloba and other plant species. This compound features a complex structure characterized by multiple hydroxyl groups and a methoxy group, contributing to its diverse biological activities. Its molecular formula is C₁₆H₁₂O₆, and it has garnered attention due to its potential therapeutic effects, particularly in modulating the central nervous system and exhibiting anti-inflammatory properties .
The synthesis of hispidulin involves several key chemical transformations. The primary method includes:
Hispidulin exhibits a broad spectrum of biological activities:
The total synthesis of hispidulin has been explored extensively. Key methods include:
Hispidulin's applications are diverse:
Hispidulin's interactions have been studied primarily concerning its binding affinity to benzodiazepine receptors. It enhances the effects of GABA, leading to increased inhibitory neurotransmission. Additionally, research indicates that hispidulin may interact with various signaling pathways involved in inflammation and cancer progression, making it a compound of interest for further pharmacological exploration .
Hispidulin shares structural similarities with several other flavonoids, which can be compared based on their biological activities and chemical properties:
Compound Name | Structure Features | Notable Activities |
---|---|---|
Quercetin | 3-hydroxyflavone with multiple hydroxyls | Antioxidant, anti-inflammatory |
Luteolin | 3',4',5,7-tetrahydroxyflavone | Antioxidant, anticancer |
Apigenin | 4',5,7-trihydroxyflavone | Anticancer, anti-inflammatory |
Chrysin | 5,7-dihydroxyflavone | Antioxidant, anxiolytic |
Hispidulin is unique due to its specific structural arrangement and potent interaction with benzodiazepine receptors, setting it apart from these similar compounds by offering distinct pharmacological profiles .
Hispidulin demonstrates remarkable ability to induce programmed cell death through sophisticated regulation of both extrinsic and intrinsic apoptotic pathways. The compound exhibits dual-pathway activation, simultaneously triggering death receptor-mediated and mitochondrial-mediated apoptotic mechanisms across diverse cancer cell types [1]. This dual activation represents a particularly potent therapeutic mechanism, as it overcomes potential resistance that may arise from dysfunction in a single apoptotic pathway.
The compound effectively modulates key regulatory proteins within the apoptotic machinery. Studies demonstrate that hispidulin treatment leads to ceramide accumulation through inhibition of sphingosine kinase 1 activity, subsequently activating reactive oxygen species and c-Jun N-terminal kinase signaling cascades that culminate in apoptotic cell death [1]. Additionally, hispidulin-induced apoptosis involves the activation of adenosine monophosphate-activated protein kinase and mechanistic target of rapamycin signaling pathways, demonstrating the compound's ability to engage multiple cellular stress response mechanisms [2] [3].
Hispidulin demonstrates potent caspase-activating properties through multiple mechanistic pathways. In renal cell carcinoma models, the compound induces dose-dependent activation of caspase-3, caspase-8, and caspase-9, with complete abolition of apoptosis when caspase-3 is specifically inhibited, confirming caspase-dependent cell death [1]. The activation of both caspase-8 and caspase-9 indicates simultaneous engagement of extrinsic and intrinsic apoptotic pathways, with caspase-8 mediating death receptor signaling and caspase-9 facilitating mitochondrial-dependent apoptosis.
In non-small cell lung cancer models, hispidulin treatment results in significant upregulation of cleaved caspase-3 and cleaved poly ADP-ribose polymerase at concentrations ranging from 15 to 30 micromolar over 24-hour treatment periods [4]. The proteolytic cleavage of these proteins serves as definitive evidence of caspase cascade activation and downstream execution of apoptotic processes. The compound's ability to activate these executioner caspases demonstrates its capacity to commit cells to irreversible programmed cell death.
Acute myeloid leukemia studies reveal that hispidulin selectively activates the intrinsic apoptotic pathway, specifically inducing caspase-9 activation without concurrent caspase-8 activation [5]. This cell-type-specific mechanism suggests that hispidulin may preferentially target mitochondrial dysfunction in hematological malignancies, potentially offering therapeutic selectivity based on cellular context and apoptotic pathway dependencies.
Hispidulin exerts profound effects on mitochondrial membrane integrity and function, primarily through disruption of mitochondrial membrane potential and induction of mitochondrial permeability transition. In hepatoblastoma cell models, treatment with hispidulin at concentrations of 10 to 20 micromolar results in significant loss of mitochondrial membrane potential, accompanied by cytochrome c release from mitochondria to cytosol [6]. This mitochondrial dysfunction is characterized by decreased Bcl-2 to Bax protein ratios, indicating a shift toward pro-apoptotic protein dominance that facilitates outer mitochondrial membrane permeabilization.
The compound's effects on mitochondrial bioenergetics extend beyond simple membrane permeabilization. Hispidulin treatment leads to disruption of the electron transport chain, specifically inhibiting enzymatic activities between complexes I and III of the respiratory chain [7]. This respiratory inhibition contributes to mitochondrial dysfunction and may serve as an additional mechanism for inducing cellular stress and subsequent apoptosis.
Biophysical studies using dimyristoylphosphatidylcholine liposomes and native mitochondrial membranes demonstrate that hispidulin alters membrane fluidity properties [8]. The compound decreases membrane fluidity in both gel and fluid phases when assessed using diphenylhexatriene fluorescence polarization, suggesting direct membrane interactions that may contribute to mitochondrial dysfunction [8] [9]. These membrane effects occur at relatively low concentrations around 10 micromolar, indicating high potency for mitochondrial membrane targeting.
Hispidulin exhibits potent anti-inflammatory activities through comprehensive inhibition of inflammatory signaling pathways, particularly targeting nuclear factor-kappa B and mitogen-activated protein kinase cascades. The compound effectively suppresses Porphyromonas gingivalis lipopolysaccharide-induced inflammatory responses in human umbilical vein endothelial cells, demonstrating significant downregulation of intercellular adhesion molecule-1 expression through nuclear factor-kappa B inhibition [10] [11]. This mechanism involves prevention of nuclear factor-kappa B subunit p65 nuclear translocation, thereby blocking transcriptional activation of pro-inflammatory genes.
The anti-inflammatory effects extend to multiple cellular targets and inflammatory mediators. In macrophage cell systems, hispidulin treatment at concentrations ranging from 25 to 100 micromolar significantly reduces lipopolysaccharide-induced production of nitric oxide, interleukin-1 beta, and tumor necrosis factor-alpha [12] [13]. The compound also suppresses inducible nitric oxide synthase protein expression, demonstrating comprehensive anti-inflammatory activity across multiple enzymatic and cytokine pathways.
Hispidulin demonstrates additional anti-inflammatory mechanisms through modulation of mitogen-activated protein kinase signaling pathways, including extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase [10]. This broad-spectrum kinase inhibition contributes to the compound's ability to suppress inflammatory responses at multiple signaling nodes, providing comprehensive anti-inflammatory therapeutic potential.
Hispidulin demonstrates significant antioxidant capacity through direct free radical scavenging and activation of endogenous antioxidant defense systems. The compound exhibits dose-dependent 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity with an IC50 value of 300 micrograms per milliliter, indicating moderate direct antioxidant potential [14]. This free radical scavenging activity contributes to the compound's protective effects against oxidative stress-induced cellular damage.
The antioxidant mechanisms extend beyond direct radical scavenging to include activation of nuclear factor erythroid 2-related factor 2 antioxidant signaling pathways. In cerebral ischemia-reperfusion models, hispidulin treatment at 50 milligrams per kilogram daily for seven days results in significant upregulation of superoxide dismutase, glutathione peroxidase, catalase, and nuclear factor erythroid 2-related factor 2 expression [15]. Simultaneously, the treatment reduces malondialdehyde and reactive oxygen species levels, demonstrating comprehensive antioxidant protection through both enzymatic and non-enzymatic mechanisms.
Hispidulin effectively inhibits lipid peroxidation in isolated rat liver mitochondria and provides protection against xenobiotic-induced oxidative stress in mouse models [7]. The compound's ability to prevent oxidative damage to membrane lipids and proteins contributes to its cytoprotective effects and may underlie many of its therapeutic benefits across diverse pathological conditions involving oxidative stress.
Hispidulin functions as a positive allosteric modulator of gamma-aminobutyric acid type A receptors, demonstrating significant neuromodulatory activity through the central benzodiazepine receptor system. The compound exhibits high-affinity binding to benzodiazepine receptor sites with an IC50 value of 1.3 micromolar for inhibition of flumazenil binding [16] [17]. This binding affinity approaches that of clinically used benzodiazepine medications, suggesting significant therapeutic potential for central nervous system applications.
Electrophysiological studies using Xenopus laevis oocytes expressing recombinant gamma-aminobutyric acid type A receptors demonstrate that hispidulin enhances gamma-aminobutyric acid-induced chloride currents across multiple receptor subtypes, including alpha-1, alpha-2, alpha-3, alpha-5, and alpha-6 containing receptors [16]. Maximum stimulation occurs at 10 micromolar hispidulin concentration, with potentiation reaching approximately 24 percent of that observed with 1 micromolar diazepam. Importantly, hispidulin modulates alpha-6 beta-2 gamma-2S receptor subtypes, unlike diazepam, suggesting unique pharmacological properties and potential therapeutic advantages.
The compound demonstrates significant anticonvulsant activity in seizure-prone Mongolian gerbil models of epilepsy. Oral administration of hispidulin at 10 milligrams per kilogram body weight daily for seven days markedly reduces seizure incidence from 80 percent in vehicle-treated animals to 30 percent in hispidulin-treated animals [16] [17]. This anticonvulsant efficacy is comparable to diazepam treatment at 2 milligrams per kilogram daily, demonstrating clinically relevant neuroprotective activity. The compound successfully crosses the blood-brain barrier with an uptake rate of 1.14 milliliters per minute per gram, approaching values obtained with highly penetrating compounds such as diazepam [16].
Hispidulin demonstrates potent anti-angiogenic activity through comprehensive inhibition of vascular endothelial growth factor receptor 2-mediated signaling pathways. The compound effectively suppresses vascular endothelial growth factor-induced proliferation, migration, and capillary-like tube formation in human umbilical vein endothelial cells at concentrations ranging from 5 to 20 micromolar [18]. This anti-angiogenic activity translates to significant tumor growth inhibition in pancreatic cancer xenograft models, where subcutaneous treatment at 20 milligrams per kilogram daily results in substantial reduction of tumor volume accompanied by decreased tumor vascularization.
The molecular mechanism underlying hispidulin's anti-angiogenic effects involves specific targeting of the phosphoinositide 3-kinase, protein kinase B, and mechanistic target of rapamycin signaling cascade. Treatment with hispidulin suppresses vascular endothelial growth factor-triggered activation of vascular endothelial growth factor receptor 2, phosphoinositide 3-kinase, protein kinase B, mechanistic target of rapamycin, and ribosomal protein S6 kinase, while demonstrating minimal effects on focal adhesion kinase or extracellular signal-regulated kinase at effective concentrations [18]. This selective inhibition of angiogenic signaling pathways provides targeted anti-tumor activity with potentially reduced off-target effects.
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